molecular formula C15H12N2OS B1361435 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one CAS No. 37641-50-2

2-Mercapto-3-p-tolyl-3h-quinazolin-4-one

Cat. No. B1361435
CAS RN: 37641-50-2
M. Wt: 268.3 g/mol
InChI Key: XDORDPWMJKSUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-3-p-tolyl-3h-quinazolin-4-one is a compound with the molecular formula C15H12N2OS . It is also known by other names such as 3-(4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one . The compound has a molecular weight of 268.3 g/mol .


Synthesis Analysis

The synthesis of quinazolinone derivatives, including 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one, often involves the reaction between anthranilic acid and phenyl thiourea . Another technique involves connecting the pyrazolyl moiety at the 2 position of the quinazolinone nucleus .


Molecular Structure Analysis

The InChI string of 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one is InChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16-15(17)19/h2-9H,1H3,(H,16,19) . The Canonical SMILES is CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass is 268.06703418 g/mol .

Scientific Research Applications

Antimicrobial Activity

  • Alagarsamy et al. (2004) synthesized derivatives of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one and found significant antibacterial and antifungal activities against a range of pathogenic bacteria and fungi (Alagarsamy et al., 2004).
  • El-Azab (2007) reported the synthesis of substituted 2-mercaptoquinazolinone analogs, showing broad-spectrum antimicrobial activity, suggesting their potential as templates for developing potent antimicrobial agents (El-Azab, 2007).

Anticancer Activity

  • Khalil et al. (2003) synthesized new 2-substituted mercapto-3H-quinazoline analogs, identifying compounds with significant anticancer properties (Khalil et al., 2003).
  • Hamid et al. (2001) explored the antitumor activity of 4(3H)-quinazolinone analogs bearing 6-iodo and 2-thioether functions, identifying several compounds as active anticancer agents (Hamid et al., 2001).

Enzyme Inhibition

  • A series of 2-mercapto-quinazolin-4-one analogues were evaluated for dihydrofolate reductase (DHFR) inhibition, showing potential as antibacterial, antiparasitic, and anticancer agents (El-Subbagh & Sabry, 2021).
  • Quinazolinone derivatives were identified as potent and specific monoamine oxidase (MAO-B) inhibitors, suggesting their use in treating neurodegenerative disorders (Qhobosheane et al., 2018).

Future Directions

Given the wide range of biological properties exhibited by quinazolinone derivatives, future research could focus on exploring the potential applications of 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one in medicine, particularly in the treatment of bacterial, fungal, and cancerous diseases .

properties

IUPAC Name

3-(4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16-15(17)19/h2-9H,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDORDPWMJKSUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351691
Record name 2-mercapto-3-p-tolyl-3h-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-3-p-tolyl-3h-quinazolin-4-one

CAS RN

37641-50-2
Record name 3-(4-Methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37641-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 142472
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037641502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 37641-50-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-mercapto-3-p-tolyl-3h-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Mercapto-3-p-tolyl-3h-quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
2-Mercapto-3-p-tolyl-3h-quinazolin-4-one
Reactant of Route 3
Reactant of Route 3
2-Mercapto-3-p-tolyl-3h-quinazolin-4-one
Reactant of Route 4
Reactant of Route 4
2-Mercapto-3-p-tolyl-3h-quinazolin-4-one
Reactant of Route 5
Reactant of Route 5
2-Mercapto-3-p-tolyl-3h-quinazolin-4-one
Reactant of Route 6
Reactant of Route 6
2-Mercapto-3-p-tolyl-3h-quinazolin-4-one

Citations

For This Compound
2
Citations
M Amir, I Ali, MZ Hassan - 2014 - nopr.niscpr.res.in
In the present investigation, a series of 2-[2-(aryl)-2-oxo-ethylsulfanyl]-3-(aryl/propyl)-3H-quinazolin-4-ones have been synthesized and tested for their potential against seizures in mice. …
Number of citations: 6 nopr.niscpr.res.in
MB Deshmukh - E-journal of Chemistry, 2004 - downloads.hindawi.com
We describe here an easy and efficient method to obtain S-alkylated derivatives of thio-quinazolinone using different alkylating agents via a solvent-free microwave-assisted method. …
Number of citations: 2 downloads.hindawi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.